

Demethoxyencecalin: A Research Chemical with Antifungal Potential

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Compound of Interest

Compound Name: Demethoxyencecalin

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Introduction

Demethoxyencecalin is a naturally occurring chromene compound isolated from the capitulum of head rot-resistant sunflower genotypes (*Helianthus annuus*)[1][2]. As a research chemical, it holds particular interest for its demonstrated antifungal properties, specifically against the phytopathogenic fungus *Sclerotinia sclerotiorum*, the causative agent of white mold in a wide range of crops[1]. This document provides a summary of its known biological activity, detailed experimental protocols derived from available literature, and an overview of its potential applications in research and development.

Biological Activity

The primary reported biological activity of **Demethoxyencecalin** is its antifungal action. Research has identified it as one of the phenolic compounds in sunflowers that may contribute to their natural defense mechanisms against fungal pathogens[1].

Antifungal Activity

In vitro bioassays have characterized the bioactivity of **Demethoxyencecalin** against *Sclerotinia sclerotiorum*[1]. While the detailed quantitative data from the primary study is not fully available, the abstract indicates a defined antifungal activity. Further studies are required

to establish a comprehensive profile of its antifungal spectrum and potency against other fungal species.

Data Presentation

Due to the limited publicly available quantitative data, a comprehensive data table cannot be constructed at this time. The primary reference indicates that bioactivity was characterized, but specific values for Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) are not detailed in the abstract[1]. Researchers are encouraged to consult the full-text article for detailed quantitative data.

Fungal Species	Assay Type	Result	Reference
Sclerotinia sclerotiorum	In vitro bioassay	Antifungal activity observed	[1]

Experimental Protocols

The following protocols are based on the general methodologies described for the isolation and bioassay of antifungal compounds from plant extracts, as suggested by the primary literature[1].

Protocol 1: Isolation of Demethoxyencecalin from Helianthus annuus

This protocol outlines a general procedure for the isolation of **Demethoxyencecalin** based on the abstract of Prats et al., 2007[1].

Objective: To isolate **Demethoxyencecalin** from the capitulum of Helianthus annuus.

Materials:

- Capitulum (flower heads) of a head rot-resistant sunflower genotype
- Solvents for extraction (e.g., methanol, ethanol, or a mixture)
- Column chromatography apparatus (e.g., silica gel column)

- High-Performance Liquid Chromatography (HPLC) system
- Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
- Rotary evaporator
- Analytical balance
- Glassware (beakers, flasks, etc.)

Methodology:

- Extraction:
 1. Air-dry the sunflower capitulum and grind it into a fine powder.
 2. Extract the powdered plant material with a suitable solvent (e.g., methanol) at room temperature for a specified period (e.g., 24-48 hours) with occasional shaking.
 3. Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation using Column Chromatography:
 1. Subject the crude extract to column chromatography on a silica gel column.
 2. Elute the column with a gradient of solvents of increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol).
 3. Collect the fractions and monitor them using Thin Layer Chromatography (TLC).
- Purification using HPLC:
 1. Pool the fractions containing the compound of interest based on TLC analysis.
 2. Further purify the pooled fractions using a semi-preparative HPLC system.
 3. Use a suitable mobile phase (e.g., a mixture of methanol and water) and a C18 column.

4. Collect the peak corresponding to **Demethoxyencecalin**.

- Structure Elucidation:

1. Confirm the structure of the isolated compound using spectral data, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy^[1].

Protocol 2: In Vitro Antifungal Bioassay against *Sclerotinia sclerotiorum*

This protocol provides a generalized method for assessing the antifungal activity of **Demethoxyencecalin** against *S. sclerotiorum* mycelial growth, a common method in mycology research^{[3][4][5]}.

Objective: To determine the effect of **Demethoxyencecalin** on the mycelial growth of *Sclerotinia sclerotiorum*.

Materials:

- Pure culture of *Sclerotinia sclerotiorum*
- Potato Dextrose Agar (PDA) medium
- **Demethoxyencecalin**
- Solvent for dissolving **Demethoxyencecalin** (e.g., Dimethyl sulfoxide - DMSO)
- Sterile petri dishes (90 mm)
- Sterile cork borer (e.g., 5 mm diameter)
- Incubator
- Laminar flow hood
- Micropipettes

Methodology:

- Preparation of Fungal Inoculum:
 1. Culture *S. sclerotiorum* on PDA plates at 25°C until the mycelium covers the plate.
 2. Using a sterile cork borer, take mycelial plugs from the actively growing edge of the culture.
- Preparation of Test Plates:
 1. Prepare PDA medium and autoclave it.
 2. Allow the medium to cool to approximately 45-50°C.
 3. Prepare a stock solution of **Demethoxyencecalin** in a suitable solvent (e.g., DMSO).
 4. Add appropriate volumes of the **Demethoxyencecalin** stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate containing the same concentration of the solvent used to dissolve the compound.
 5. Pour the amended and control PDA into sterile petri dishes and allow them to solidify in a laminar flow hood.
- Inoculation and Incubation:
 1. Place a single mycelial plug of *S. sclerotiorum* in the center of each PDA plate (both test and control).
 2. Incubate the plates at 25°C in the dark.
- Data Collection and Analysis:
 1. Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.
 2. Calculate the percentage of mycelial growth inhibition using the following formula:

- Inhibition (%) = $[(C - T) / C] \times 100$

- Where:

- C = Average diameter of the fungal colony in the control plate

- T = Average diameter of the fungal colony in the treatment plate

3. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of **Demethoxyencecalin** that completely inhibits the visible growth of the fungus.

Signaling Pathways and Experimental Workflows

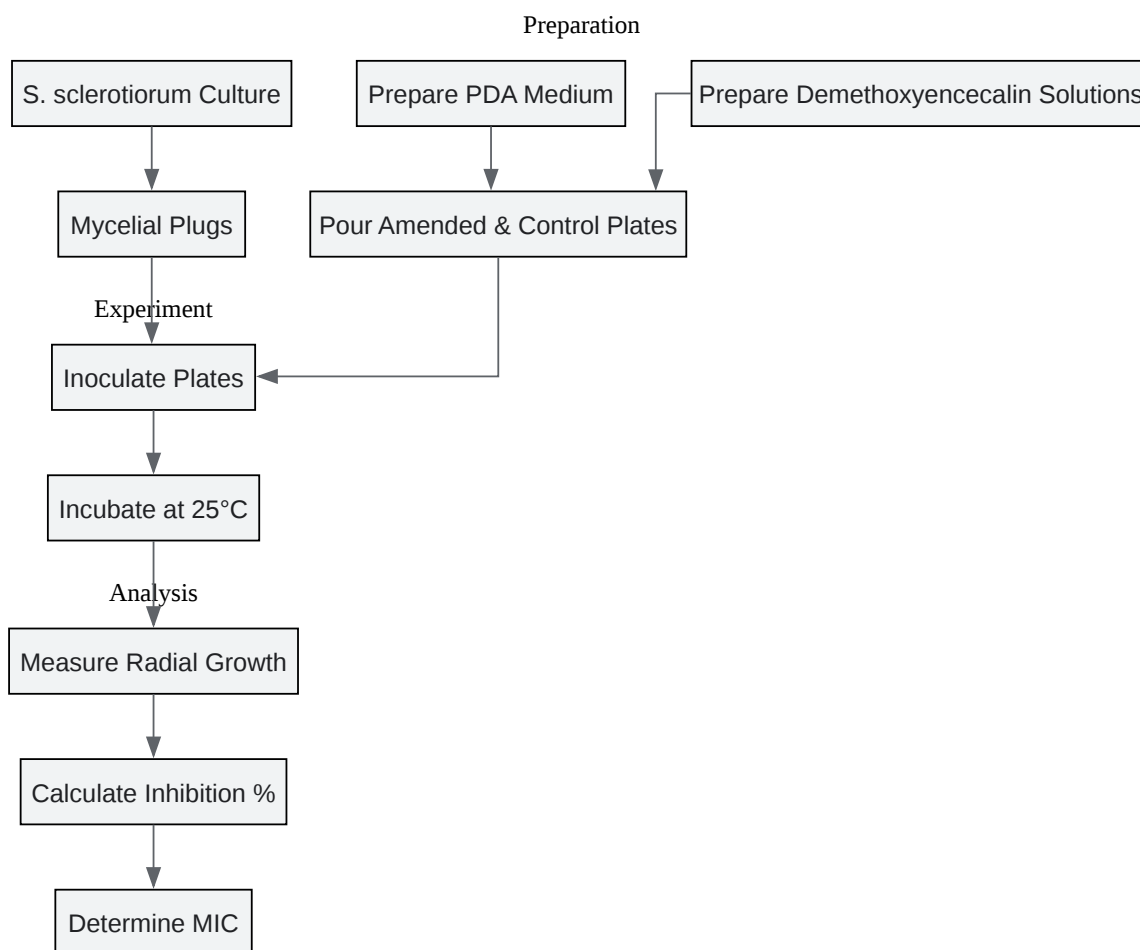
Currently, there is no specific information available in the searched literature regarding the signaling pathways modulated by **Demethoxyencecalin**. Further research is required to elucidate its mechanism of action.

Below are diagrams representing the generalized workflows for the protocols described above.



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Caption: Workflow for the isolation of **Demethoxyencecalin**.



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Caption: Workflow for the in vitro antifungal bioassay.

Conclusion

Demethoxyencecalin is a research chemical with established, albeit not extensively quantified in publicly accessible literature, antifungal activity against the significant plant pathogen *Sclerotinia sclerotiorum*[1]. The provided protocols offer a foundational approach for its isolation and the assessment of its antifungal properties. Significant further research is warranted to fully characterize its biological activity, including its antifungal spectrum, mechanism of action, and potential effects on cellular signaling pathways. Such studies will be crucial in determining its viability as a lead compound for the development of novel antifungal agents.

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References

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